molecular formula C14H13BrO2 B1511161 Ethyl 2-(4-bromonaphthalen-1-yl)acetate

Ethyl 2-(4-bromonaphthalen-1-yl)acetate

Cat. No.: B1511161
M. Wt: 293.15 g/mol
InChI Key: MSJGJEKWFOPWBM-UHFFFAOYSA-N
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Description

Ethyl 2-(4-bromonaphthalen-1-yl)acetate is an organic ester featuring a naphthalene core substituted with a bromine atom at the 4-position and an ethyl acetate moiety at the 1-position. Its molecular formula is C₁₄H₁₃BrO₂ (molecular weight: 293.16 g/mol). This compound serves as a critical intermediate in organic synthesis, particularly in palladium-catalyzed cascade reactions for benzene annulation and as a precursor for pharmaceuticals or functional materials .

Synthesis: The compound is synthesized via palladium-catalyzed cross-coupling reactions. For example, Luan et al. employed it in a cascade reaction involving intramolecular alkyne bridging C–H activation, highlighting its role in constructing complex aromatic systems . Similar methodologies, such as those described for Ethyl (4-bromonaphthalen-1-yl)phenylalaninate, utilize palladium diacetate, BINAP ligand, and cesium carbonate in toluene under inert conditions .

Properties

Molecular Formula

C14H13BrO2

Molecular Weight

293.15 g/mol

IUPAC Name

ethyl 2-(4-bromonaphthalen-1-yl)acetate

InChI

InChI=1S/C14H13BrO2/c1-2-17-14(16)9-10-7-8-13(15)12-6-4-3-5-11(10)12/h3-8H,2,9H2,1H3

InChI Key

MSJGJEKWFOPWBM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CC=C(C2=CC=CC=C12)Br

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The table below compares Ethyl 2-(4-bromonaphthalen-1-yl)acetate with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Key Applications References
This compound 4-bromonaphthalen-1-yl C₁₄H₁₃BrO₂ 293.16 Pd-catalyzed cross-coupling Organic synthesis intermediate
Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate 4-bromophenyl, imidazole C₂₀H₁₇BrN₂O₂ 409.27 Multi-component condensation Anticancer research
Ethyl 2-phenylacetoacetate Phenyl C₁₂H₁₄O₃ 206.24 Esterification Pharmaceutical intermediate
Ethyl 1-sec-butyl-2-(4-fluorophenyl)acetate 4-fluorophenyl, sec-butyl C₁₅H₂₁FO₂ 252.32 Alkylation Crystallography studies
Key Observations:
  • Substituent Effects: The 4-bromonaphthalene group in the target compound enhances steric bulk and lipophilicity compared to simpler phenyl (e.g., Ethyl 2-phenylacetoacetate) or fluorophenyl substituents. Imidazole-containing analogs (e.g., compound D in ) exhibit biological activity due to the heterocyclic core, whereas the target compound is primarily a synthetic building block .
  • Synthetic Methods :

    • Palladium catalysis is common for introducing bromoaryl groups (e.g., ), while alkylation or condensation reactions are used for fluorophenyl or imidazole derivatives .

Physicochemical Properties

  • Solubility : The bulky bromonaphthalene group likely reduces solubility in polar solvents compared to Ethyl 2-phenylacetoacetate, which is more soluble due to its smaller aromatic system .
  • Stability : The ester group enhances stability compared to the carboxylic acid form (2-(4-bromonaphthalen-1-yl)acetic acid), making it preferable for handling in synthetic workflows .

Crystallographic and Computational Analysis

  • Tools like Mercury CSD and SHELXL () are employed to analyze crystal structures of analogs (e.g., Ethyl 1-sec-butyl-2-(4-fluorophenyl)acetate in ). These programs aid in visualizing packing patterns and intermolecular interactions, though crystallographic data for the target compound remains unreported .

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